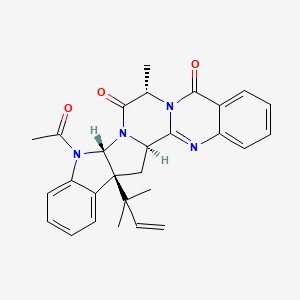![molecular formula C8H16N2O5 B585613 Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate CAS No. 112844-39-0](/img/structure/B585613.png)
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate is a chemical compound with the linear formula C8H16N2O5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is a versatile compound used in scientific research and exhibits properties that make it valuable for various applications such as drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate is represented by the SMILES string O=C(OCC)NCCONC(OCC)=O and the InChI string 1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) .Aplicaciones Científicas De Investigación
Formation Mechanisms and Analysis Techniques
Ethyl carbamate (EC), a well-known chemical found in fermented foods and beverages, is scrutinized due to its genotoxic and carcinogenic properties across several species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. Research into EC's formation mechanisms—primarily through the interaction of urea and ethanol during fermentation—offers insights into minimizing its presence in consumables. Analytical techniques for EC detection have evolved, with gas chromatography coupled to mass spectrometry (GC-MS) being a standard approach, alongside high-performance liquid chromatography (HPLC) and spectroscopic methods providing alternative, efficient detection means. These advancements in understanding EC's formation and detection methods are crucial for reducing its levels in food and beverages, thereby mitigating associated health risks (Weber & Sharypov, 2009).
Environmental and Biological Degradation
The biodegradation of ethyl tert-butyl ether (ETBE), a gasoline additive, in soil and groundwater showcases microbial abilities to mitigate pollution through aerobic degradation, highlighting nature's capacity to adapt and respond to anthropogenic chemical challenges. This process involves initial hydroxylation and subsequent breakdown into various intermediates, elucidating microbial pathways that could potentially be harnessed for bioremediation efforts. Identifying specific microbial genes responsible for ETBE metabolism paves the way for bioaugmentation strategies, aiming to enhance the natural attenuation of such pollutants in affected environments (Thornton et al., 2020).
Ethyl Carbamate in Alcoholic Beverages
Extensive studies have focused on the presence of EC in alcoholic beverages, identifying it as a byproduct of fermentation and distillation processes. The concentration of EC varies significantly among different types of spirits, with distilled spirits showing higher levels. This variability underscores the importance of monitoring and controlling EC levels within the alcohol production industry to ensure consumer safety. Efforts to mitigate EC's formation have led to improved manufacturing practices and the exploration of chemical and enzymatic methods to reduce its precursor compounds, safeguarding the quality of alcoholic beverages while addressing health concerns (Battaglia, Conacher, & Page, 1990).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, avoid ingestion, skin contact, and inhalation . It’s advised to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water .
Propiedades
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSANPCBIBVEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCONC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

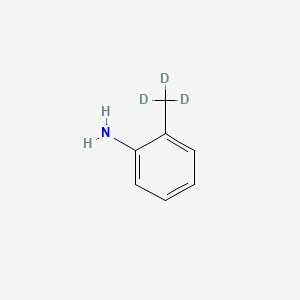
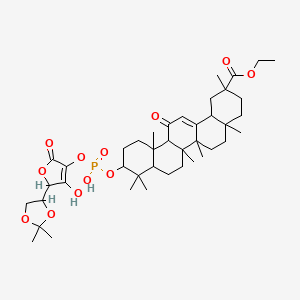


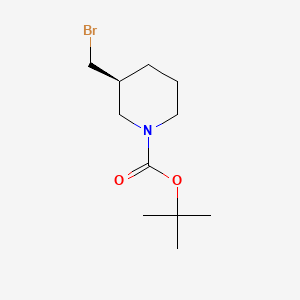


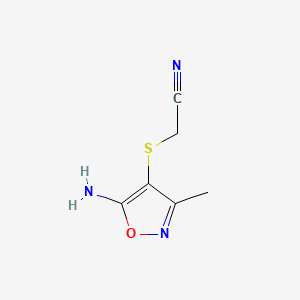

![4h-[1,4]Oxazocino[4,5-a]benzimidazole](/img/structure/B585549.png)



